molecular formula C9H6N2O3 B1304642 5-(2-Nitrophenyl)oxazole CAS No. 89808-75-3

5-(2-Nitrophenyl)oxazole

Cat. No. B1304642
CAS RN: 89808-75-3
M. Wt: 190.16 g/mol
InChI Key: PUDNRGZVFKPHNG-UHFFFAOYSA-N
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Description

The compound 5-(2-Nitrophenyl)oxazole is a chemical structure that can be associated with various chemical reactions and has potential applications in the synthesis of biologically active compounds. It is related to the family of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The nitrophenyl group attached to the oxazole ring can influence the reactivity and properties of the molecule.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, the Michael addition of 5H-oxazol-4-ones to nitroolefins is an organocatalytic asymmetric reaction that can produce chiral α-alkyl-α-hydroxy carboxylic acid derivatives, which are valuable precursors for many biologically active compounds . Additionally, the synthesis of 5-amino-2-(4-aminophenyl)benzoxazole, which is structurally similar to 5-(2-Nitrophenyl)oxazole, involves an amidation reaction followed by cyclization and hydrogenation steps . These methods highlight the versatility of oxazole derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be determined using techniques such as X-ray crystallography. For example, the exo-Diels–Alder adduct of a methoxy-methyl-nitrophenyloxazole compound has been analyzed, revealing a triclinic crystal structure . This kind of structural information is crucial for understanding the reactivity and potential applications of these molecules.

Chemical Reactions Analysis

Oxazole derivatives participate in various chemical reactions. The azo coupling products of benzisothiazole derivatives with aromatic amines, for instance, result in the formation of triazenes and azo compounds, which exhibit remarkable stability in acidic media . Moreover, the formal [3 + 2] cycloaddition of oxazoles with nitrosobenzene derivatives leads to the formation of 2,5-dihydro-1,2,4-oxadiazoles . These reactions demonstrate the reactivity of oxazole derivatives and their potential utility in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups can affect the density, thermal stability, and detonation properties of these compounds. For example, salts of trinitromethyl-substituted triazoles, which are structurally related to oxazoles, have been found to possess high density and good thermal stability, making them potential candidates for energetic materials . These properties are essential for the practical applications of oxazole derivatives in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

1. Chemical Reactions and Structural Analysis

5-(2-Nitrophenyl)oxazole has been involved in various chemical reactions, such as the abnormal Diels–Alder reactions with tetracyanoethylene. These reactions lead to the formation of cycloadducts through the oxazole ring opening. Studies have also examined the solvent effect on these reactions and proposed zwitterionic mechanisms. X-ray crystallography has been used to determine the molecular structure of some products derived from these reactions (Ibata et al., 1992); (Ibata et al., 1986).

2. Synthesis and Polymerization

The synthesis of N-Substituted 2-(Aminomethyl)oxazoles using 5-aryl-2-chloromethyloxazoles (including derivatives of 5-(2-Nitrophenyl)oxazole) has been studied. These syntheses involve reactions with primary, secondary, and tertiary amines to afford corresponding amines and quaternary ammonium salts bearing a 2-oxazolylmethyl group (Ibata & Isogami, 1989). Moreover, fluorescent thiophenyl group-containing oxazol-5-one fluorophores, including 5-(2-Nitrophenyl)oxazole derivatives, have been synthesized and characterized. These compounds exhibit fluorescence properties useful in various applications, including polymerization (Urut et al., 2018).

3. Antibacterial Activity

Some derivatives of 5-(2-Nitrophenyl)oxazole have shown antibacterial activity. For instance, a study on chromono oxazoles reported that a derivative of 5-(2-Nitrophenyl)oxazole exhibited significant antibacterial activity in specific concentrations (Reddy & Somayajulu, 1971).

4. High-Pressure Reactions

Research has investigated the high-pressure Diels-Alder reactions of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with various dienophiles. These studies reveal the impact of pressure, temperature, and solvents on reaction yields and the formation of specific reaction products (Ibata et al., 1986).

5. Medicinal Chemistry Applications

5-(2-Nitrophenyl)oxazole derivatives have also been explored in medicinal chemistry. For instance, studies on the synthesis of biphenyl oxazole derivatives and their evaluations as enzyme inhibitors highlight the potential of these compounds in therapeutic applications, particularly in treating conditions associated with enzyme overexpression (Ahmad et al., 2020).

properties

IUPAC Name

5-(2-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-4-2-1-3-7(8)9-5-10-6-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDNRGZVFKPHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380449
Record name 5-(2-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Nitrophenyl)oxazole

CAS RN

89808-75-3
Record name 5-(2-Nitrophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89808-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Nitro-phenyl)-oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Navas III, MJ Bishop, DT Garrison, SJ Hodson… - Bioorganic & medicinal …, 2002 - Elsevier
A series of 2′-heteroaryl and 2′-oxime anilinomethylimidazolines was prepared and evaluated in in vitro functional assays for cloned human α 1A , α 1B , and α 1D receptor subtypes. …
Number of citations: 11 www.sciencedirect.com
M Akula, Y Thigulla, C Davis, M Jha… - Organic & Biomolecular …, 2015 - pubs.rsc.org
A facile synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines has been described via a modified Pictet–Spengler method and using Cu(TFA)2 as a catalyst. The developed …
Number of citations: 22 pubs.rsc.org
B Li, RA Buzon, Z Zhang - Organic Process Research & …, 2007 - ACS Publications
A scaleable and highly regioselective C-4 bromination of 5-substituted oxazoles is described. The use of DMF as solvent played a critical role in significantly improving the C-4/C-2 …
Number of citations: 38 pubs.acs.org
SJ Hodson, EC Bigham, DT Garrison, MJ Gobel… - Bioorganic & medicinal …, 2002 - Elsevier
Literature reports suggest that disruption of an interhelical salt bridge is critical for α 1 -adrenoceptor activation, and the basic amine found in adrenergic receptor ligands is responsible …
Number of citations: 8 www.sciencedirect.com
X Shi, JF Soulé, H Doucet - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
Two sets of reaction conditions for the regiodivergent C2‐ or C5‐ direct arylations of oxazole are reported. In both cases, phosphine‐free catalysts and inexpensive bases were …
Number of citations: 17 onlinelibrary.wiley.com
K Narita, K Suganuma, T Murata, R Kondo… - Bioorganic & Medicinal …, 2021 - Elsevier
African trypanosomiasis is a zoonotic protozoan disease affecting the nervous system. Various natural products reportedly exhibit trypanocidal activity. Naturally occurring 2,5-…
Number of citations: 2 www.sciencedirect.com
Y Kim, C Ma, S Park, Y Shin‐, T Lee… - Chemistry–An Asian …, 2021 - Wiley Online Library
Interleukin‐33 (IL‐33) is an epithelial‐derived cytokine that plays an important role in immune‐mediated diseases such as asthma, atopic dermatitis, and rheumatoid arthritis. Although IL…
Number of citations: 4 onlinelibrary.wiley.com
M Abass, ARA Alzandi, MM Hassan… - Polycyclic Aromatic …, 2021 - Taylor & Francis
During the last decade quinoline derivatives have been shown to be useful starting materials and building blocks for the synthesis of a great variety of functionalized polynuclear …
Number of citations: 24 www.tandfonline.com
NN Chen, H Zhang, QS Zhu, T Zeng… - Journal of Medicinal …, 2023 - ACS Publications
Stimulator of interferon gene (STING) is a critical adaptor protein that has a pivotal role in triggering inherent immune responses to infection. STING-linked interferon production has …
Number of citations: 3 pubs.acs.org

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